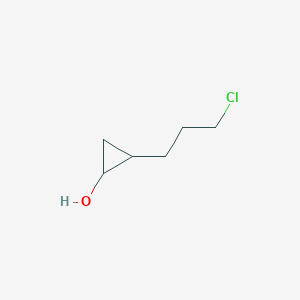

(1S)-2-(3-chloropropyl)cyclopropanol

Description

Significance of Chiral Cyclopropanols as Versatile Building Blocks

Chiral cyclopropane (B1198618) derivatives are crucial structural motifs found in a wide array of pharmaceuticals and bioactive natural products. nih.govsigmaaldrich.com Their incorporation into molecular design is highly valued, making the development of libraries of these building blocks a key objective in medicinal chemistry. nih.govsigmaaldrich.com Enantioenriched cyclopropanols, specifically, are recognized as powerful synthetic intermediates. chemicalbook.com They provide direct pathways to the construction of branched molecular skeletons and quaternary stereocenters, which are often challenging to assemble using other synthetic methods. chemicalbook.com

The utility of these compounds stems from the "push-pull" electronic effect created by vicinal electron-donating and electron-withdrawing groups on the cyclopropane ring. molport.com This feature, characteristic of donor-acceptor (D-A) cyclopropanes, facilitates strain-driven ring cleavage to produce polyfunctional reactive intermediates. molport.com Nitro-substituted cyclopropanes, for example, are considered important building blocks because the versatile nitro group can be transformed into other functionalities or used to construct heterocyclic systems. nih.gov The ability of chiral cyclopropanols to undergo stereoretentive ring-opening reactions is particularly valuable, as it allows for the creation of new stereocenters in acyclic systems with a high degree of control. chemicalbook.com

Overview of Cyclopropanol (B106826) Chemical Reactivity and Synthetic Strategies Relevant to the Compound Structure

The synthetic utility of cyclopropanols is intrinsically linked to the high ring strain of the three-membered ring, which predisposes them to a variety of ring-opening reactions. nih.gov These transformations allow chemists to access a range of valuable β-substituted ketone products and other functionalized molecules. nih.gov

Chemical Reactivity

The reactivity of cyclopropanols is dominated by ring-opening transformations, which can be promoted through several mechanisms. Transition metal catalysts or single-electron transfer (SET) oxidants are commonly used to initiate ring-opening cross-coupling reactions. nih.gov These processes typically proceed through either a metallo-homoenolate or a β-alkyl radical intermediate, enabling the installation of a wide variety of substituents at the β-carbon. nih.gov Oxidative radical ring-opening is a common pathway, where the homolytic cleavage of the O-H bond forms an oxygen-centered radical, which subsequently triggers the ring-opening to produce a β-keto radical intermediate ready for further reaction.

The regioselectivity of the ring cleavage is a critical aspect of cyclopropanol chemistry. For instance, FeCl₃ has been shown to be effective in promoting the regioselective ring-opening of cyclopropyl (B3062369) trimethylsilyl (B98337) ethers. Furthermore, rhodium catalysts have been employed for the highly selective ring-opening amidation of substituted cyclopropanols to access β²-amino ketones.

| Reaction Type | Promoter/Catalyst | Key Intermediate | Product Type | Reference |

| Ring-Opening Cross-Coupling | Transition Metals, SET Oxidants | Metallo-homoenolate or β-Alkyl Radical | β-Substituted Ketones | nih.gov |

| Oxidative Ring-Opening | AgNO₃, FeSO₄ | Cyclopropoxy Radical, β-Keto Radical | Functionalized Ketones | |

| Ring-Opening Amidation | Rhodium Catalyst | Rh-C Intermediate | β²-Amino Ketones | |

| Three-Component Reaction | Iron Catalyst | β-Carbonyl Fragment | 5-Oxo Peroxides | |

| Quasi-Favorskii Rearrangement | Base (e.g., NaHMDS) | N/A | Highly Substituted Cyclopropanes |

Synthetic Strategies

Several established methods are available for the synthesis of cyclopropanols. The Kulinkovich and Simmons-Smith reactions are considered classical and robust pathways. The Kulinkovich reaction, for example, can be used to produce cyclopropyl diols from lactones or protected hydroxy esters. More recent advancements include methods such as visible-light-induced organocatalysis and various radical-mediated cyclizations.

A primary challenge in the field is the synthesis of diversely functionalized and, particularly, 2-substituted cyclopropanols. The synthesis of highly substituted cyclopropanes can also be achieved through multi-step sequences, such as the reaction of α,α-dichlorocyclobutanones with organocerium reagents followed by a quasi-Favorskii rearrangement. The choice of strategy depends heavily on the desired substitution pattern and stereochemistry of the final product.

| Synthetic Method | Description | Starting Materials | Reference |

| Kulinkovich Reaction | Titanium(IV) isopropoxide-catalyzed reaction of esters with Grignard reagents. | Esters, Ethylmagnesium Bromide | |

| Simmons-Smith Reaction | Cyclopropanation of alkenes using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. | Alkenes, Diiodomethane, Zn/Cu | |

| Oxidative Hydrolysis | Oxidative hydrolysis of cyclopropyl boron pinacolates. | Vinyl Boron Pinacolates, Diazomethane | |

| Intramolecular Cyclization | Intramolecular 1,3-cyclization of homoenolates or similar 1,3-dipolar synthons. | Keto Esters, α-Bromomethyl Ketones | chemicalbook.com |

| Staudinger/Favorskii Sequence | [2+2] cycloaddition to form dichlorocyclobutanones, followed by organometallic addition and rearrangement. | Olefins, Dichloroketene |

Structural Characteristics of (1S)-2-(3-chloropropyl)cyclopropanol and Research Focus

The molecule this compound possesses a unique combination of structural features that define its chemical personality and potential applications. Its core is a 1,2-disubstituted cyclopropane ring, a motif known for its inherent ring strain. The designation "(1S)" specifies the absolute stereochemistry at the first carbon, which bears the hydroxyl group, making it a chiral molecule. The C2 position is substituted with a 3-chloropropyl group, which introduces a flexible three-carbon chain terminating in a reactive chlorine atom.

The presence of three distinct functional groups—the hydroxyl group, the chloroalkane, and the cyclopropane ring—suggests a rich and varied reactivity profile. Research on such a molecule would likely focus on the selective transformation of these groups and the exploitation of its chirality. The primary research objectives would be to use it as a chiral building block in the asymmetric synthesis of more complex molecules. The cyclopropanol moiety can be used in stereoretentive ring-opening reactions to control the stereochemistry of the resulting product, while the terminal chlorine provides a handle for nucleophilic substitution or organometallic coupling reactions.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| Key Structural Features | Chiral Center (C1), Strained Cyclopropane Ring, Hydroxyl Group, Chloropropyl Side Chain |

| IUPAC Name | (1S)-2-(3-chloropropyl)cyclopropan-1-ol |

Scope and Objectives of Academic Inquiry

The academic inquiry into a compound like this compound is driven by the broader goals of advancing organic synthesis. The primary objective is to harness its structural complexity for the efficient and stereocontrolled construction of valuable chemical entities.

The scope of this inquiry would encompass several key areas:

Development of Synthetic Routes: Devising efficient, scalable, and highly stereoselective methods for the synthesis of this compound itself.

Reactivity Studies: Investigating the chemoselective and stereoselective reactions of its distinct functional groups. This includes studying the conditions for ring-opening of the cyclopropanol, nucleophilic displacement of the chloride, and reactions involving the hydroxyl group.

Application in Total Synthesis: Utilizing the compound as a strategic building block in the synthesis of complex natural products or pharmaceutical agents, where the defined stereocenter and multiple functional groups can significantly streamline the synthetic sequence.

Mechanistic Investigations: Elucidating the mechanisms of its characteristic reactions, particularly the stereochemical outcome of ring-opening processes, to build predictive models for its synthetic transformations. chemicalbook.com

Ultimately, the study of this compound contributes to the expanding toolbox of chiral building blocks available to synthetic chemists, enabling new possibilities in drug discovery and materials science. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

2-(3-chloropropyl)cyclopropan-1-ol |

InChI |

InChI=1S/C6H11ClO/c7-3-1-2-5-4-6(5)8/h5-6,8H,1-4H2 |

InChI Key |

LWDSJSSAQHMGHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1O)CCCCl |

Origin of Product |

United States |

Ii. Enantioselective and Stereoselective Synthesis of 1s 2 3 Chloropropyl Cyclopropanol

Strategies for Asymmetric Construction of the Cyclopropanol (B106826) Ring

The asymmetric construction of the cyclopropanol core requires precise control over the formation of new carbon-carbon bonds and stereocenters. The primary methods to achieve this involve chiral catalyst-mediated cyclopropanation reactions and biocatalytic transformations, including enzymatic resolutions of racemic precursors. rsc.org

Catalytic asymmetric cyclopropanation is a powerful tool for creating chiral cyclopropane (B1198618) rings. wiley-vch.de These methods rely on a chiral catalyst to influence the stereochemical outcome of the reaction, allowing for the generation of a specific enantiomer from a prochiral starting material.

Metal-catalyzed reactions are a cornerstone of cyclopropane synthesis. The Kulinkovich reaction and the Simmons-Smith reaction are two prominent examples that have been adapted for asymmetric synthesis.

The Kulinkovich reaction produces cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org Asymmetric versions have been developed using stoichiometric amounts of chiral titanium alkoxide complexes, such as those derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), to achieve high enantioselectivity, although catalytic variants are less common and can show variable yields and enantioselectivities. rsc.orgorgsyn.orgorgsyn.org

The Simmons-Smith reaction involves the cyclopropanation of an alkene using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org For asymmetric synthesis, particularly of substituted cyclopropanols, the reaction is often directed by a chiral auxiliary or a chiral ligand. wiley-vch.deharvard.edu The cyclopropanation of allylic alcohols is particularly effective, as the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the syn face and enhancing the reaction rate. wiley-vch.denih.gov The use of chiral ligands, such as dioxaborolanes derived from tartaric acid, can induce high levels of enantioselectivity in the cyclopropanation of allylic alcohols, making it a viable route for producing precursors to (1S)-2-(3-chloropropyl)cyclopropanol. harvard.edunih.gov

Table 1: Examples of Metal-Catalyzed Asymmetric Cyclopropanation for Allylic Alcohols This table presents representative data for the asymmetric cyclopropanation of model allylic alcohols, demonstrating the feasibility of these methods for synthesizing chiral cyclopropanols.

| Reaction | Catalyst/Ligand | Substrate | Yield (%) | dr (diastereomeric ratio) | ee (enantiomeric excess) (%) | Reference |

| Simmons-Smith | Et₂Zn/CH₂I₂ with (R,R)-dioxaborolane ligand | Cinnamyl alcohol | 98 | >50:1 | 94 | harvard.edulookchem.com |

| Simmons-Smith | Et₂Zn/CH₂I₂ with chiral aziridine-phosphine ligand | Cinnamyl alcohol | High | High | >90 | mdpi.com |

| Kulinkovich | Ti(O-i-Pr)₄ with TADDOL derivative | Methyl Alkanoate | Variable | N/A | 84-87 | rsc.orgwikipedia.org |

Chiral Catalyst-Mediated Cyclopropanation Approaches

Organocatalytic Methods for Cyclopropanol Formation

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potentially toxic or expensive metals. Asymmetric organocatalytic cyclopropanations often utilize chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, to activate substrates. acs.orgacs.org A common strategy involves the cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with compounds like bromomalonates. acs.org The chiral amine catalyst forms a reactive iminium ion intermediate with the α,β-unsaturated aldehyde, which then undergoes a Michael addition followed by an intramolecular alkylation to construct the cyclopropane ring with high diastereo- and enantioselectivity. acs.orgrsc.org While this method typically produces cyclopropanes with aldehyde and malonate functionalities, subsequent chemical transformations can be envisioned to convert these products into the desired this compound structure.

Table 2: Representative Organocatalytic Asymmetric Cyclopropanation This table shows an example of organocatalytic cyclopropanation to produce highly functionalized chiral cyclopropanes.

| Catalyst | Substrates | Yield (%) | dr (diastereomeric ratio) | ee (enantiomeric excess) (%) | Reference |

| Diphenylprolinol TMS ether | Cinnamaldehyde and Dibromomalonate | 92 | 99:1 | 99 | acs.org |

| Cinchona-derived organocatalyst | 2-Arylidene-1,3-indandiones and Bromonitroalkanes | Good | Excellent | Excellent | nih.gov |

Biocatalytic Synthesis and Enzymatic Resolution of Cyclopropanol Derivatives

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules. nih.govwpmucdn.com Enzymes can perform complex transformations with exceptional levels of stereo-, regio-, and chemoselectivity under mild reaction conditions.

A novel biocatalytic strategy for the diastereo- and enantioselective synthesis of cyclopropanol derivatives has been developed by repurposing a dehaloperoxidase enzyme from Amphitrite ornata. acs.orgnih.govacs.org This enzyme was engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA). nih.govdigitellinc.comresearcher.life Through protein engineering, specific mutations were introduced to enhance the enzyme's activity and stereoselectivity. For instance, the double mutant DHP(H55A, V59A) was found to be highly effective, converting a range of vinyl esters into the corresponding cyclopropanation products with exceptional diastereomeric and enantiomeric ratios, often exceeding 99.5:0.5. acs.org This method highlights the power of engineered enzymes to catalyze challenging chemical transformations that are difficult to achieve with traditional organometallic catalysts. acs.org

Table 3: Dehaloperoxidase-Catalyzed Asymmetric Cyclopropanation of Vinyl Esters Data adapted from studies on engineered dehaloperoxidase, showing results for the cyclopropanation of various vinyl esters with ethyl diazoacetate (EDA) or diazoacetonitrile.

| Enzyme Variant | Substrate | Carbene Source | Yield (%) | dr (diastereomeric ratio) | er (enantiomeric ratio) | Reference |

| DHP(H55A, V59A) | Styrene | EDA | >99 | 99.5:0.5 | 99.5:0.5 | acs.org |

| DHP(H55A, V59A) | 4-chlorostyrene | EDA | 94 | 99.5:0.5 | 99.5:0.5 | acs.org |

| DHP(H55A, V59A) | 4-methoxystyrene | EDA | >99 | 99.5:0.5 | 99.5:0.5 | acs.org |

| DHP(H55A, V59A) | Vinyl acetate | Diazoacetonitrile | 67 | 99.5:0.5 | 99.5:0.5 | acs.org |

Lipase-Mediated Kinetic Resolution of Precursors

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.gov Lipases are particularly versatile enzymes for this purpose due to their stability in organic solvents and broad substrate tolerance. nih.gov

For the synthesis of this compound, a racemic mixture of a suitable precursor, such as 2-(3-chloropropyl)cyclopropyl acetate, could be subjected to lipase-mediated hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, leaving the desired (S)-acetate unreacted and enantiomerically enriched. nih.gov Alternatively, a racemic cyclopropanol could undergo enantioselective acylation. Various lipases, such as those from Candida rugosa (CRL), Pseudomonas cepacia (PCL), and Candida antarctica Lipase B (CAL-B), have been successfully employed in the kinetic resolution of a wide range of chiral alcohols and their esters, often achieving excellent enantioselectivity. nih.govnih.gov

Table 4: Examples of Lipase-Mediated Kinetic Resolution of Chiral Alcohols/Esters This table illustrates the effectiveness of lipases in resolving racemic mixtures, a strategy applicable to precursors of the target compound.

| Enzyme | Substrate Type | Resolution Type | E-value (Enantiomeric Ratio) | Result | Reference |

| Aspergillus terreus lipase | Racemic Ketoprofen vinyl ester | Hydrolysis | 129 | (R)-Ketoprofen (96% ee at 46% conversion) | nih.gov |

| Candida rugosa lipase (CRL) | Diastereomeric mixture of FOP acetates | Hydrolysis | High | (S)-FOP alcohol (enantiopure) | nih.gov |

| Pseudomonas fluorescens lipase | Racemic Morita-Baylis-Hillman butyrates | Hydrolysis | >200 | Enantiopure alcohol and ester (>90% ee at ~50% conversion) | nih.gov |

| Novozyme 435 (CAL-B) | Racemic Morita-Baylis-Hillman acetates | Transesterification | >200 | Enantiopure alcohol and ester (>90% ee at ~50% conversion) | nih.gov |

Chiral Auxiliary-Controlled Methodologies

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org In the context of synthesizing this compound, chiral auxiliaries can be employed to control the facial selectivity of the cyclopropanation reaction.

One common approach involves the use of chiral oxazolidinones, such as those derived from amino acids. wikipedia.org For instance, an α,β-unsaturated ester or amide derived from a chiral oxazolidinone can undergo a diastereoselective cyclopropanation. The bulky chiral auxiliary blocks one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face, thereby establishing the desired absolute stereochemistry at the cyclopropane ring. A subsequent reduction of the ester or amide and removal of the auxiliary would yield the target cyclopropanol.

Camphorsultam is another powerful chiral auxiliary that can be utilized in a similar fashion. wikipedia.org Its rigid bicyclic structure provides excellent stereochemical control in a variety of transformations, including cyclopropanation.

A conceptual synthetic sequence using a chiral auxiliary is outlined below:

Attachment of a suitable prochiral precursor, such as an α,β-unsaturated carboxylic acid, to a chiral auxiliary (e.g., an oxazolidinone).

Diastereoselective cyclopropanation of the resulting adduct.

Removal of the chiral auxiliary to unmask the carboxylic acid or a reduced alcohol functionality.

Further functional group manipulation to yield this compound.

| Chiral Auxiliary | Typical Precursor | Key Transformation | Expected Diastereoselectivity |

| Evans Oxazolidinones | α,β-Unsaturated N-acyl imides | Simmons-Smith or diazo-mediated cyclopropanation | High (often >95:5 dr) |

| Camphorsultam | α,β-Unsaturated N-acyl sultams | Asymmetric cyclopropanation | High (often >95:5 dr) |

| Pseudoephedrine | α,β-Unsaturated amides | Diastereoselective cyclopropanation | Good to excellent |

Introduction of the 3-Chloropropyl Side Chain

If the cyclopropanation is performed on a substrate that already contains a suitable three-carbon chain with a terminal alcohol, this alcohol can be converted to the chloride after the cyclopropane ring is formed. Standard chlorinating agents such as thionyl chloride, phosphorus trichloride, or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) can be employed for this transformation. This post-cyclopropanation halogenation is often preferred as it avoids potential side reactions of the chloro group during the cyclopropanation step.

Conversely, one could start with a molecule that already contains the 3-chloropropyl moiety and then construct the cyclopropanol. For example, a Grignard reagent derived from 1-bromo-3-chloropropane (B140262) could be added to a suitable α,β-unsaturated aldehyde, followed by cyclopropanation of the resulting allylic alcohol.

Modern cross-coupling reactions provide a versatile toolkit for the elaboration of the side chain. nih.gov For instance, a chiral cyclopropane precursor bearing a leaving group (e.g., a tosylate or a halide) at the 2-position could undergo a cross-coupling reaction with a suitable three-carbon organometallic reagent. For example, a Negishi coupling of a cyclopropylzinc reagent with a 3-halopropyl electrophile could be a viable route. nih.gov

Alternatively, a precursor such as a cyclopropyl (B3062369) aldehyde can be extended using a Wittig reaction with a phosphorus ylide containing a protected alcohol. Subsequent deprotection and chlorination would furnish the desired 3-chloropropyl side chain. This method allows for the stepwise construction of the side chain, offering flexibility in the synthesis.

Purification and Enantioenrichment Techniques (Methodology Focus, not specific data)

The isolation of the (1S)-enantiomer of 2-(3-chloropropyl)cyclopropanol in high purity is a crucial step following its synthesis. The primary goals of purification are the removal of achiral impurities and the separation of the desired (1S)-enantiomer from its (1R)-counterpart. The principal strategies employed for this purpose are chromatographic enantioseparation and resolution through recrystallization.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely adopted technique for the analytical and preparative separation of enantiomers. nih.govlibretexts.org The underlying principle of this method is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation. mdpi.com

For the enantioseparation of cyclopropanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated considerable success. nih.govlibretexts.org These CSPs, often coated or immobilized on a silica (B1680970) support, can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.govmdpi.com The selection of an appropriate CSP and the optimization of the mobile phase composition are critical for achieving effective separation. libretexts.org

Key Methodological Considerations for Chromatographic Enantioseparation:

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support material that interacts differently with each enantiomer. libretexts.org | Polysaccharide-based phases like Chiralcel OD or Chiralcel OJ are often effective for cyclopropane derivatives. nih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition affects retention and resolution. | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., 2-propanol) are commonly used for normal-phase chromatography. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Optimization is necessary to balance separation efficiency and analysis time. |

| Temperature | Can influence the thermodynamics of the chiral recognition process and affect resolution. libretexts.org | Maintaining a consistent temperature is crucial for reproducible results. |

| Detection | The method used to visualize the separated enantiomers as they elute from the column. | UV detection is common, provided the analyte has a suitable chromophore. |

The development of a successful HPLC method for the enantioenrichment of this compound would involve screening various CSPs and mobile phase compositions to identify the optimal conditions that provide the highest resolution between the two enantiomers.

Recrystallization-based resolution is a classical yet effective method for separating enantiomers on a larger scale. This technique relies on the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization.

The process involves reacting the racemic 2-(3-chloropropyl)cyclopropanol with a single enantiomer of a chiral resolving agent to form diastereomeric salts or derivatives. nih.gov For an alcohol like 2-(3-chloropropyl)cyclopropanol, a common approach is to esterify it with a chiral carboxylic acid.

General Steps in Recrystallization-Based Resolution:

Diastereomer Formation: The racemic mixture of 2-(3-chloropropyl)cyclopropanol is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a mixture of two diastereomeric esters.

Fractional Crystallization: The mixture of diastereomers is dissolved in a suitable solvent. Due to their different solubilities, one diastereomer will crystallize out of the solution upon cooling or concentration, while the other remains dissolved.

Separation: The crystallized diastereomer is separated from the solution by filtration.

Liberation of Enantiomer: The separated diastereomer is then hydrolyzed to cleave the ester bond, yielding the enantiomerically enriched this compound and the chiral resolving agent, which can often be recovered and reused.

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of various chiral acids and solvents is typically necessary to find a combination that results in a significant difference in the solubility of the diastereomers, thereby enabling efficient separation.

Iii. Reactivity and Transformations of 1s 2 3 Chloropropyl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Moiety

The most characteristic reactions of cyclopropanols, including (1S)-2-(3-chloropropyl)cyclopropanol, involve the cleavage of the strained three-membered ring. This ring-opening can be initiated by a range of reagents and catalysts, leading to the formation of β-functionalized ketones and other valuable acyclic structures. The regioselectivity of the ring-opening—that is, which of the C-C bonds is broken—is a critical aspect of its reactivity and is highly dependent on the reaction mechanism and the substitution pattern on the cyclopropane (B1198618) ring.

Under acidic conditions, the ring-opening of cyclopropanols is readily achieved, even with dilute aqueous acid at room temperature. nih.govstackexchange.com The generally accepted mechanism commences with the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). stackexchange.comkhanacademy.org This is followed by the cleavage of one of the adjacent C-C bonds of the cyclopropane ring. stackexchange.com

The regioselectivity of this cleavage is dictated by the formation of the most stable carbocation intermediate. For a 1,2-disubstituted cyclopropanol such as this compound, cleavage of the more substituted C1–C2 bond is generally favored. rsc.orgnih.gov This cleavage results in the formation of a β-ketonic carbocation, where the positive charge resides on the carbon atom that was part of the cleaved bond. The reaction proceeds through a transition state with significant Sₙ1-like character, meaning the positive charge is stabilized on the more substituted carbon. nih.govnih.gov The nucleophile then attacks this carbocationic center to yield the final product. nih.gov In the case of this compound, this would lead to the formation of a γ-chloro ketone. Stereochemical studies on related systems have shown that acid-catalyzed ring-opening often proceeds with retention of configuration at the carbon center that is attacked. rsc.org

Base-mediated ring-opening of cyclopropanols is also possible, although it often follows a different mechanistic path compared to acid-catalyzed reactions. acs.orgmasterorganicchemistry.com The process is initiated by the deprotonation of the hydroxyl group to form a cyclopropoxide anion. This intermediate can then undergo a rearrangement where the C-C bond cleaves, generating a homoenolate anion.

This transformation is stereospecific; for instance, studies on optically active cyclopropanols have demonstrated that base-catalyzed ring-opening can proceed with inversion of configuration at the carbon bearing the substituent. rsc.org This pathway is typically involved in isomerizations of the cyclopropanol itself. grafiati.com For intermolecular reactions, the generated homoenolate can be trapped by electrophiles. However, compared to acid- and transition-metal-catalyzed methods, base-mediated ring-opening for synthetic transformations is less common. acs.org A new approach for donor-acceptor cyclopropanes involves fluoride-induced desilylation to generate a phenolate, which facilitates ring-opening under basic conditions to form a p-quinone methide intermediate that can be trapped by various C-nucleophiles. nih.gov

Transition metals are powerful catalysts for the ring-opening of cyclopropanols, providing access to a wide array of β-functionalized ketones through the formation of metal homoenolates or β-carbonyl radical intermediates. nih.gov This approach offers distinct reactivity and selectivity profiles compared to acid- or base-mediated methods. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropanol chemistry is well-established. The catalytic cycle typically begins with the generation of a Pd(0) species, which undergoes oxidative addition into a C-C bond of the cyclopropanol ring. youtube.comyoutube.com This step forms a palladium(II) homoenolate, a type of palladacyclobutane intermediate. chemrxiv.org Subsequent reaction with a coupling partner, followed by reductive elimination, furnishes the final product and regenerates the Pd(0) catalyst. youtube.comchemrxiv.org

A key feature of palladium-catalyzed ring-opening of alkyl-substituted cyclopropanols is that it often occurs with cleavage of the less substituted C1-C3 bond, a regioselectivity opposite to that observed in acid-catalyzed reactions. nih.gov This process allows for the selective functionalization at the β-position of the resulting ketone. Palladium catalysis has been successfully employed for the coupling of cyclopropanols with a variety of partners, including alkynes and aryl iodides, demonstrating high functional group tolerance and stereoselectivity. nih.govrsc.orgresearchgate.net

| Cyclopropanol Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylcyclopropanol | 1-Phenyl-1,3-diyne | Pd(OAc)₂, PPh₃ | (E)-1,4-Diphenylbut-3-en-1-yn-1-yl)benzene | 87% | nih.gov |

| 1-(n-Hexyl)cyclopropanol | 1,4-Diphenylbuta-1,3-diyne | Pd(OAc)₂, PPh₃ | (E)-1-Phenyl-3-(phenylethynyl)non-1-en-4-one | 72% | rsc.org |

| 1-Benzylcyclopropanol | 1,4-Di(thiophen-2-yl)buta-1,3-diyne | Pd(OAc)₂, PPh₃ | (E)-4-Phenyl-1-(thiophen-2-yl)-3-((thiophen-2-yl)ethynyl)but-1-en-2-one | 85% | researchgate.net |

Copper catalysts offer a cost-effective and efficient alternative to palladium for cyclopropanol ring-opening reactions. nih.govacs.org Copper-catalyzed transformations can proceed through at least two distinct mechanistic pathways. One pathway involves a single-electron transfer (SET) from the catalyst to the cyclopropanol, inducing a homolytic C-C bond cleavage to generate a β-carbonyl radical intermediate. rsc.orgbeilstein-journals.org This radical can then be trapped by various radical acceptors. This mechanism is particularly relevant in cross-coupling reactions with (fluoro)alkyl halides. nih.govacs.org

Alternatively, copper can mediate the formation of a copper homoenolate, analogous to the palladium intermediates. rsc.org These homoenolates can act as nucleophiles in various C-C and C-X bond-forming reactions. Copper catalysis is noted for being less prone to the side reaction of β-hydride elimination compared to palladium, which can be a significant advantage. acs.org These methods have been applied to synthesize β-amino ketones, β-(fluoro)alkylated ketones, and γ-keto aryl sulfones with good functional group compatibility. rsc.orgnih.govrsc.orgrsc.org

| Cyclopropanol Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylcyclopropanol | Ethyl 2-bromo-2,2-difluoroacetate | CuI, 9,10-Phenanthroline, K₂CO₃ | Ethyl 4,4-difluoro-5-oxo-5-phenylpentanoate | 85% | nih.gov |

| 1-(4-Bromophenyl)cyclopropanol | Tosyl azide (B81097) | Cu(OAc)₂ | N-(1-(4-Bromophenyl)-3-oxopropyl)-4-methylbenzenesulfonamide | 52% | rsc.org |

| 1-Cyclohexylcyclopropanol | Bromodifluoromethane | CuI, 1,10-Phenanthroline | 1-Cyclohexyl-3,3-difluoropropan-1-one | 75% | acs.org |

| 1-Phenylcyclopropanol | Benzenediazonium tetrafluoroborate (B81430) / DABCO·(SO₂)₂ | CuI | 1-Phenyl-3-(phenylsulfonyl)propan-1-one | 85% | rsc.org |

Nickel catalysis has emerged as a powerful tool for C-C bond formation, particularly for cross-coupling reactions involving C(sp³)-hybridized centers. rsc.orgucla.edu In the context of cyclopropanol chemistry, nickel catalysts facilitate ring-opening cross-coupling reactions, typically through the formation of a nickel homoenolate intermediate. rsc.org The reaction is believed to proceed via oxidative addition of the cyclopropanol's O-H or C-C bond to a Ni(0) complex, followed by β-carbon elimination to open the ring. nih.gov

This strategy has been effectively used to synthesize γ-carbonyl alkylboronates and alkylsilanes by coupling cyclopropanols with α-boryl and α-silyl electrophiles under mild conditions. rsc.org Nickel-catalyzed methods are valued for their ability to forge challenging C(sp³)–C(sp³) bonds and for their compatibility with a diverse range of functional groups. nih.gov

| Cyclopropanol Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylcyclopropanol | (Bromomethyl)dimethyl(phenyl)silane | NiBr₂·diglyme, 4,4′-Di-tert-butyl-2,2′-bipyridine, Zn, NaI | 3-(Dimethyl(phenyl)silyl)-1-phenylpropan-1-one | 85% | rsc.org |

| 1-(4-Methoxyphenyl)cyclopropanol | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | NiBr₂·diglyme, 4,4′-Di-tert-butyl-2,2′-bipyridine, Zn, NaI | 1-(4-Methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | 78% | rsc.org |

| 1-Phenylcyclopropanol | Phenyl(prop-2-yn-1-yl) carbonate | Ni(cod)₂, Xantphos | 1-Phenylhex-5-en-1-one | 92% | rsc.org |

Transition Metal-Catalyzed Ring-Opening Transformations

Rhodium and Gold-Promoted Cyclopropanol Reactivity

Transition metals, particularly rhodium and gold, have emerged as powerful catalysts for promoting unique transformations of cyclopropanols. These metals can activate the cyclopropane ring, facilitating ring-opening and subsequent carbon-carbon bond formation.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been shown to mediate the divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones from cyclopropanols and quinoline-8-carbaldehydes. acs.orgacs.org The selectivity of the reaction is dependent on the substituent at the 1-position of the cyclopropanol. For instance, 1-benzyl-substituted cyclopropanols lead to cyclopentenones through a process involving aldehydic C–H activation, C–C bond cleavage of the cyclopropanol, and subsequent intramolecular cyclization. acs.orgacs.org In contrast, 1-phenethyl-, 1-aryl-, and 1-alkyl-substituted cyclopropanols act as alkylating agents, yielding 1,4-diketones. acs.orgacs.org The proposed mechanism involves the formation of a Rh(III) alkoxide intermediate, followed by C-C bond cleavage. acs.org A rhodium(I)-catalyzed enantioselective ring-opening and isomerization of cyclobutanols has also been developed, providing chiral acyclic ketones. researchgate.net

Gold-Catalyzed Reactions: Gold(I) complexes are effective catalysts for the ring expansion of 1-alkynyl cyclopropanols to form alkylidene cycloalkanones. organic-chemistry.org These reactions proceed with high yields and stereoselectivity, and the use of electron-deficient arylphosphine ligands can enhance the reaction rate and yield. organic-chemistry.org The proposed mechanism involves the migration of a carbon-carbon sigma bond onto a gold(I)-activated alkyne. organic-chemistry.org Gold catalysts are also known to promote cyclopropanation reactions from various precursors, including cyclopropenes. nih.govacs.orgrsc.org The reactivity of cyclopropenes in the presence of gold catalysts is often associated with their ability to undergo ring-opening to form a gold-stabilized allylic carbocation or a gold carbene intermediate. nih.gov

Radical-Mediated Ring-Opening Pathways

The strained cyclopropane ring of this compound is susceptible to cleavage by radical-mediated processes. These reactions typically involve the generation of a β-keto radical through single-electron oxidation of the cyclopropanol. nih.govthieme-connect.comnih.gov This intermediate is highly reactive and can participate in various subsequent transformations.

The generation of β-keto radicals from cyclopropanols can be achieved using various oxidative conditions. nih.gov For example, manganese(III)-mediated oxidation is an effective method. thieme-connect.comnih.gov Once formed, these radicals can undergo dimerization, oxidation, or addition to unsaturated systems. nih.gov Visible-light-mediated photoredox catalysis offers another powerful approach for generating β-ketoalkyl radicals from cyclopropanols. researchgate.net For instance, tetrabutylammonium (B224687) decatungstate (TBADT) can act as a photoredox catalyst to facilitate the single-electron oxidation of cyclopropanols. researchgate.net

These radical ring-opening pathways have been harnessed in tandem cyclizations to synthesize complex heterocyclic scaffolds. For example, β-keto radicals derived from cyclopropanols can be trapped by biaryl isonitriles or N-aryl acrylamides to produce phenanthridines and oxindoles, respectively. nih.govnih.gov These reactions are efficient, occur under mild conditions, and result in the formation of two new carbon-carbon bonds in a radical cascade sequence. nih.gov The resulting ketone functionality in the products provides a handle for further chemical modifications. nih.govnih.gov

Intramolecular Cyclizations Initiated by Ring Opening

The ring-opening of this compound can be strategically coupled with intramolecular cyclization events to construct new ring systems. The presence of the 3-chloropropyl side chain provides an internal electrophile that can be trapped by a nucleophile generated upon ring opening.

In intramolecular reactions, two reactive sites are contained within the same molecule, which increases the effective concentration of the reacting species and often leads to higher reaction rates compared to intermolecular counterparts. wikipedia.org The formation of five- and six-membered rings is particularly favored due to favorable entropic and strain factors. wikipedia.org

For cyclopropanol derivatives, ring-opening can generate a homoenolate or a related nucleophilic species. This nucleophile can then attack an internal electrophile, such as the carbon bearing the chlorine atom in the chloropropyl side chain, to form a new cyclic structure. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the catalyst employed. For instance, Brønsted or Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes, leading to domino ring-opening cyclization transformations. nih.govfrontiersin.org

In the context of this compound, a plausible intramolecular cyclization pathway would involve the formation of a homoenolate intermediate, which could then undergo an intramolecular SN2 reaction to displace the chloride and form a cyclopentane (B165970) or cyclohexane (B81311) derivative, depending on the regioselectivity of the cyclization.

Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations, including oxidation, derivatization, and elimination reactions.

The oxidation of cyclopropanols to the corresponding cyclopropyl (B3062369) ketones is a fundamental transformation. However, this reaction can be complicated by the propensity of the cyclopropane ring to open under certain oxidative conditions. acs.org The choice of oxidant and reaction conditions is therefore crucial to selectively oxidize the hydroxyl group while preserving the three-membered ring.

Photoexcited aryl ketones have been shown to oxidize cyclopropanols. acs.org Additionally, various metal-based oxidants can be employed. The oxidation of cyclopropanols can also be a key step in tandem reaction sequences. For instance, oxidative ring-opening of cyclopropanols can lead to the formation of β-keto radicals, which can then undergo further reactions. nih.govbeilstein-journals.org Cobalt-catalyzed aerobic oxidation of 1,2-disubstituted cyclopropanols can lead to linear enones through regioselective cleavage of the cyclopropane ring. nih.gov

The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions. These transformations are useful for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Esterification: Cyclopropyl esters, such as cyclopropyl acetates, can be synthesized and subsequently cleaved under basic conditions to regenerate the cyclopropanol. acs.org This provides a method for protecting the hydroxyl group during other synthetic manipulations. The esterification can be carried out using standard procedures, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base.

Etherification: The formation of cyclopropyl ethers is another common derivatization. For example, cyclopropanone (B1606653) ethyl hemiacetal can be prepared, which serves as a precursor to cyclopropanone. orgsyn.org Silylated cyclopropanols, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are also valuable intermediates that act as homoenolate anion precursors. orgsyn.org

The dehydration of alcohols to form alkenes is a common organic transformation. au.dkpearson.com In the case of this compound, dehydration would lead to the formation of a cyclopropene (B1174273) derivative. However, these reactions can be challenging due to the potential for competing ring-opening reactions.

Acid-catalyzed dehydration is a common method, but the harsh conditions can promote rearrangement or cleavage of the strained cyclopropane ring. au.dk Alternative methods, such as those employing cyclopropenone activation, have been explored as milder alternatives to traditional alcohol substitution and elimination reactions. nih.gov A Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols has also been reported, which involves a formal [3+2] dehydration cycloaddition. nih.govfrontiersin.org The mechanism is proposed to involve protonation of the cyclopropane, ring-opening, intermolecular aldol (B89426) reaction, and subsequent dehydration. nih.govfrontiersin.org

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of this compound exhibits typical nucleophilic properties characteristic of a secondary alcohol. It can readily react with various electrophiles. For instance, it can be acylated to form esters or silylated to afford silyl (B83357) ethers, which can serve as protecting groups in multi-step syntheses. The reactivity of this hydroxyl group is influenced by the steric hindrance imposed by the adjacent cyclopropyl ring.

In the context of more complex transformations, the hydroxyl group can play a crucial role in directing reactions or participating in rearrangements. For example, under acidic conditions, protonation of the hydroxyl group can facilitate ring-opening of the cyclopropane, a common reaction pathway for cyclopropanols. libretexts.org

Transformations of the 3-Chloropropyl Side Chain

The 3-chloropropyl side chain provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary nature of the alkyl chloride makes it susceptible to reactions that are common for such functional groups.

The terminal carbon of the 3-chloropropyl group is an electrophilic center that can undergo nucleophilic substitution. Given that it is a primary alkyl halide, the SN2 mechanism is generally favored, particularly with good nucleophiles and in polar aprotic solvents. This pathway leads to inversion of configuration at the reaction center, although in this specific case, the carbon is not a stereocenter.

A variety of nucleophiles can be employed to displace the chloride ion. For instance, reaction with sodium azide would yield the corresponding azido (B1232118) derivative, while treatment with sodium cyanide would introduce a nitrile functionality. These transformations provide access to a range of new derivatives with potential for further chemical manipulation. The competition between substitution and elimination reactions is a key consideration and is highly dependent on the nature of the base/nucleophile and the reaction conditions. libretexts.org

Table 1: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| NaN3 (Sodium Azide) | (1S)-2-(3-azidopropyl)cyclopropanol | SN2 |

| NaCN (Sodium Cyanide) | (1S)-2-(3-cyanopropyl)cyclopropanol | SN2 |

| NaI (Sodium Iodide) | (1S)-2-(3-iodopropyl)cyclopropanol | SN2 (Finkelstein reaction) |

| R-SH (Thiol) / Base | (1S)-2-(3-(alkylthio)propyl)cyclopropanol | SN2 |

Elimination of hydrogen chloride from the 3-chloropropyl side chain can lead to the formation of a terminal alkene. This reaction is typically promoted by the use of a strong, non-nucleophilic base. The E2 mechanism is the most probable pathway, requiring an anti-periplanar arrangement of the proton being abstracted and the chloride leaving group. The use of bulky bases, such as potassium tert-butoxide, would favor elimination over substitution.

The competition between E2 and SN2 reactions is a critical aspect to control. Strong, sterically hindered bases favor E2, while strong, unhindered nucleophiles tend to favor SN2.

The chloro-substituted side chain can be utilized to form organometallic reagents. For example, reaction with magnesium metal in an anhydrous ether solvent, such as THF, would lead to the formation of the corresponding Grignard reagent, (1S)-2-(3-(magnesiochloro)propyl)cyclopropanol. mnstate.edu However, the presence of the acidic hydroxyl group is problematic as it would quench the Grignard reagent as it forms. mnstate.edu Therefore, protection of the hydroxyl group, for instance as a silyl ether, would be necessary prior to attempting the formation of the Grignard reagent.

Once formed, this organometallic species would be a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com Similarly, organolithium species could be generated, although these are generally more reactive and basic than their Grignard counterparts.

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions. Deprotonation of the hydroxyl group with a suitable base would generate an alkoxide, which can then act as an internal nucleophile. This alkoxide can displace the chloride on the side chain via an intramolecular SN2 reaction to form a bicyclic ether. Given the three-carbon tether, this would lead to the formation of a bicyclo[4.1.0]heptane system, specifically 2-oxabicyclo[4.1.0]heptane. The stereochemistry of the starting material would be expected to influence the stereochemistry of the resulting bicyclic product. Such intramolecular cyclizations are often favored kinetically due to the proximity of the reacting groups.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

The presence of two distinct functional groups in this compound raises important questions of selectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce an aldehyde in the presence of a ketone. In the context of our molecule, a key chemoselective challenge is to functionalize one of the reactive sites—the hydroxyl group or the alkyl chloride—without affecting the other. This can often be achieved by careful choice of reagents and reaction conditions, or through the use of protecting groups. For instance, a nucleophilic attack might be directed specifically to the alkyl chloride by using a non-basic nucleophile that does not deprotonate the alcohol.

Regioselectivity concerns the preference for reaction at one position over another. In elimination reactions of the chloropropyl side chain, the regioselectivity is predetermined as there is only one possible alkene product. However, in ring-opening reactions of the cyclopropanol, regioselectivity becomes a critical factor, with the site of ring cleavage being influenced by the substituents and the reaction conditions.

Stereoselectivity is the preferential formation of one stereoisomer over another. The inherent chirality of this compound, with its stereocenter at the C1 position of the cyclopropane ring, makes stereoselectivity a central theme in its chemistry. Any reaction involving this chiral center or the creation of new stereocenters must be considered in terms of its stereochemical outcome. For instance, in intramolecular cyclization, the stereochemistry of the starting material will dictate the relative stereochemistry of the resulting bicyclic product. Similarly, reactions at the chiral C1 carbon, if they were to proceed, would need to be analyzed for retention or inversion of configuration. nih.gov

Table 2: Summary of Selectivity Considerations

| Selectivity Type | Relevant Transformation | Key Factors |

|---|---|---|

| Chemoselectivity | Reactions involving both OH and C-Cl groups | Choice of reagents, protecting groups |

| Regioselectivity | Ring-opening of the cyclopropane | Substituents, reaction conditions |

| Stereoselectivity | All reactions involving chiral centers | Chirality of starting material, reaction mechanism |

Iv. Mechanistic Investigations of Reactions Involving 1s 2 3 Chloropropyl Cyclopropanol

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for (1S)-2-(3-chloropropyl)cyclopropanol has been a focal point of synthetic and mechanistic organic chemistry. Depending on the reaction conditions and reagents, the molecule can proceed through distinct intermediates, including homoenolates, β-keto radicals, and cationic species.

Cyclopropanols can serve as precursors to homoenolate equivalents, which are valuable nucleophilic intermediates in organic synthesis. In the presence of a suitable catalyst, such as a zinc aminoalkoxide generated from diethylzinc (B1219324) and a β-aminoalcohol, cyclopropanols can undergo a β-functionalization reaction. chemrxiv.org Mechanistic experiments suggest that this transformation does not proceed via a direct C-H cleavage. Instead, it involves the formation of a zinc homoenolate. chemrxiv.org This intermediate can then enolize to generate a key bis-nucleophilic species, termed an "enolized homoenolate". chemrxiv.org This species can then react with an electrophile, such as a Morita-Baylis-Hillman carbonate, leading to the formation of a new carbon-carbon bond at the β-position relative to the original hydroxyl group, with retention of the cyclopropane (B1198618) ring. chemrxiv.org

Under oxidative conditions, this compound can undergo ring-opening to form a β-keto radical. beilstein-journals.orgresearchgate.net This process is often initiated by a single-electron transfer (SET) from the cyclopropanol (B106826) to an oxidizing agent. beilstein-journals.org For instance, systems like AgNO₃/K₂S₂O₈ or Na₂S₂O₈ are effective in promoting the formation of these radicals. beilstein-journals.orgresearchgate.net

The generally accepted mechanism involves the initial formation of a cyclopropoxy radical through the homolytic cleavage of the O-H bond, facilitated by a radical initiator. beilstein-journals.org This cyclopropoxy radical is unstable and rapidly undergoes β-scission (ring-opening) to generate the more stable β-keto radical. beilstein-journals.org This reactive intermediate can then participate in a variety of subsequent reactions, including addition to quinones or alkynes. beilstein-journals.org The propensity of cyclopropanols to form β-keto radicals upon single-electron oxidation and ring-opening is a key feature of their chemistry. researchgate.net

A general scheme for the formation of a β-keto radical from a cyclopropanol is presented below:

| Step | Description | Intermediate |

| 1 | Generation of a sulfate (B86663) radical anion from persulfate catalyzed by Ag(I). | SO₄⁻ |

| 2 | Reaction of the sulfate radical with the cyclopropanol to form a cyclopropoxy radical. | Cyclopropoxy radical |

| 3 | Ring-opening of the cyclopropoxy radical to produce a β-keto radical. | β-keto radical |

This table illustrates the stepwise formation of a β-keto radical from a cyclopropanol under oxidative conditions. beilstein-journals.org

Reactions involving this compound can also proceed through cationic intermediates, particularly under acidic conditions or in the presence of transition metals like gold(I). nih.govcolab.ws The formation of a carbocation adjacent to the cyclopropane ring can trigger rapid rearrangements. Phenyl-substituted cyclopropanes have been effectively used as mechanistic probes to identify the involvement of cationic intermediates. nih.gov If a species with significant carbocationic character alpha to the cyclopropane ring is generated, a fast isomerization to a thermodynamically more stable trans-cyclopropane can occur. nih.gov In the context of gold-catalyzed reactions, it has been proposed that the coordination of a gold catalyst can facilitate the formation of cationic intermediates, which then undergo further transformations. colab.ws

Transition State Characterization and Analysis

Computational studies, often employing density functional theory (DFT), have been instrumental in characterizing the transition states of reactions involving cyclopropane derivatives. researchgate.netnih.gov These calculations provide insights into the energetics of different reaction pathways and can explain observed selectivities. For instance, in the tandem Heck-cyclopropane ring-opening reaction, the energy differences between various transition state structures have been calculated to understand the origin of regioselectivity. researchgate.net Factors such as the coordination of a metal catalyst to a functional group, like a hydroxyl group, can significantly stabilize one transition state over another, thereby directing the reaction outcome. researchgate.net Distortion/interaction analysis can reveal that the high reactivity of strained rings like cyclopropane is due to the lower distortion energy required to reach the transition-state geometry compared to their acyclic counterparts. nih.gov

Kinetic Studies and Determination of Activation Parameters

While mechanistic investigations have provided a qualitative understanding of the reaction pathways of cyclopropanols, detailed kinetic studies and the determination of activation parameters for reactions specifically involving this compound are not extensively reported in the reviewed literature. Such studies would be invaluable for a more quantitative understanding of the reaction rates and the influence of substituents and reaction conditions on the energy barriers of the different competing pathways.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov In the context of cyclopropane chemistry, isotopic labeling studies have been used to distinguish between proposed mechanistic pathways. For example, in a study of the Au(I)-catalyzed rearrangement of propargylic esters, an ¹⁸O-labeling experiment was conducted to determine whether the reaction proceeded through a researchgate.netresearchgate.net-sigmatropic rearrangement or a double researchgate.netresearchgate.net-acyloxy migration. nih.gov The position of the ¹⁸O label in the final product unequivocally supported the researchgate.netresearchgate.net-rearrangement pathway. nih.gov Such experiments are crucial for validating or refuting proposed mechanisms that are otherwise difficult to distinguish.

Absence of Published Data on In-situ Spectroscopic Monitoring of this compound Reactions

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the in-situ spectroscopic monitoring of reactions involving the chemical compound this compound were identified. Consequently, the generation of a detailed article section on this topic, including research findings and data tables as per the user's request, is not possible at this time.

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for gaining mechanistic insights into chemical reactions by monitoring the concentration of reactants, intermediates, and products in real-time. This approach allows for the elucidation of reaction kinetics, the identification of transient species, and a deeper understanding of reaction pathways.

While the application of these techniques to the study of various organic reactions, including those involving cyclopropane derivatives, is well-documented, specific research on this compound appears to be absent from the public domain. Mechanistic investigations often focus on compounds with broader applications or those that exhibit particularly novel reactivity.

General mechanistic studies on substituted cyclopropanols often explore their propensity for ring-opening reactions, which can be influenced by the nature and position of substituents on the cyclopropane ring. However, without specific experimental data from in-situ monitoring of this compound, any discussion of its reaction mechanisms under such scrutiny would be purely speculative and would not meet the required standard of scientific accuracy.

Researchers seeking to understand the reactive behavior of this compound would likely need to undertake novel experimental work employing in-situ spectroscopic methods. Such studies would be essential to provide the detailed, data-driven insights requested.

V. Computational and Theoretical Studies of 1s 2 3 Chloropropyl Cyclopropanol

Conformational Analysis and Energetics

For the 3-chloropropyl side chain, rotations around the C-C single bonds lead to various staggered conformations, primarily the anti and gauche arrangements. Similarly, the hydroxyl group can adopt different positions. The relative stability of these conformers is dictated by a balance of steric hindrance, torsional strain, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atom or the cyclopropane (B1198618) ring's pseudo-π system. acs.org Studies on similar monosubstituted methylcyclopropanes have shown that gauche conformers can be predominant. acs.org For instance, in chloromethyl cyclopropane, the gauche conformer accounts for 95% of the population in the liquid phase at room temperature. acs.org

The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann equation.

Table 1: Illustrative Conformational Analysis of (1S)-2-(3-chloropropyl)cyclopropanol This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis.

| Conformer | Dihedral Angle (HO-C1-C2-C_propyl) | Dihedral Angle (C2-C_alpha-C_beta-C_gamma_Cl) | Key Interactions | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Conformer A | ~180° (anti) | ~180° (anti) | Minimizes steric clash | 0.0 (Global Minimum) |

| Conformer B | ~180° (anti) | ~60° (gauche) | Potential gauche interaction | +0.5 |

| Conformer C | ~60° (gauche) | ~180° (anti) | Potential H-bonding (OH···ring) | +0.8 |

Data is hypothetical and for illustrative purposes only.

Electronic Structure and Bonding Characteristics

The cyclopropane ring possesses a unique electronic structure due to significant ring strain. numberanalytics.comnumberanalytics.com The internal C-C-C bond angles of approximately 60° are a major deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to what is known as angle strain. maricopa.edu This forces the C-C bonding orbitals to have increased p-character and to bend outwards, forming "bent" or "banana" bonds. maricopa.edu This feature imparts partial π-character to the C-C bonds, influencing the molecule's reactivity. numberanalytics.com

The substituents on the cyclopropane ring—the hydroxyl (-OH) group and the 3-chloropropyl group—modulate its electronic properties. The hydroxyl group is an electron-donating group, which can facilitate ring-opening reactions. rsc.org Conversely, the 3-chloropropyl group, particularly the electronegative chlorine atom, has an electron-withdrawing inductive effect. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electron distribution, molecular orbital energies, and bond characteristics.

Table 2: Predicted Bonding Parameters for this compound This table contains typical or expected values based on computational studies of analogous structures.

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Notes |

|---|---|---|---|

| C1-C2 (ring) | ~1.51 | - | Typical for a substituted cyclopropane. |

| C-O (hydroxyl) | ~1.43 | - | Standard C-O single bond length. |

| C-Cl | ~1.79 | - | Standard C-Cl single bond length. |

| C1-C2-C3 (ring) | ~60 | - | Inherent to the cyclopropane ring. |

| H-O-C1 | - | ~109 | Typical for an alcohol. |

Data is generalized from known values for similar structural motifs.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. chemrxiv.org By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface for a given reaction. researchgate.net For this compound, several reactive sites exist: the strained cyclopropane ring, the nucleophilic hydroxyl group, and the electrophilic carbon bearing the chlorine atom.

The high ring strain (approximately 27 kcal/mol) of the cyclopropane moiety makes it susceptible to ring-opening reactions, which are thermodynamically favorable. rsc.orgnih.gov Computational studies can predict the regioselectivity of such openings. For instance, in reactions with nucleophiles, donor-acceptor substituted cyclopropanes often show high regioselectivity. nih.govbohrium.comingentaconnect.com The presence of the electron-donating hydroxyl group could direct nucleophilic attack or facilitate acid-catalyzed ring cleavage. rsc.org Other potential reactions include S_N2 substitution at the chloropropyl chain or oxidation of the alcohol. DFT calculations can model the transition states for these competing pathways to predict the most likely products under specific conditions.

Table 3: Illustrative Reaction Pathways and Relevant Computational Parameters

| Hypothetical Reaction Pathway | Computational Method | Key Calculated Parameters | Predicted Outcome |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | DFT (e.g., B3LYP/6-31G*) | Transition state energy (ΔG‡), Reaction energy (ΔG_rxn) | Formation of a carbocation intermediate, leading to various rearranged products. |

| S_N2 reaction at C-Cl with Nu⁻ | DFT with solvent model | Activation barrier, Reaction profile | Formation of (1S)-2-(3-substitutopropyl)cyclopropanol. |

This table illustrates how computational chemistry can be applied to predict reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is ideal for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation calculates the forces on each atom and uses Newton's equations of motion to predict their movements, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations could be used to:

Explore the conformational landscape in solution, showing the transitions between different gauche and anti conformers of the side chain.

Analyze the solvation shell and the specific interactions (e.g., hydrogen bonds) between the cyclopropanol (B106826) and solvent molecules.

Calculate transport properties like the diffusion coefficient.

These simulations rely on force fields, which are sets of parameters describing the potential energy of a system. nih.gov

Table 4: Properties Investigable via Molecular Dynamics Simulation

| Dynamic Property | Simulation Details | Information Gained |

|---|---|---|

| Conformational Flexibility | Simulation in a solvent box (e.g., water) for several nanoseconds. | Time-resolved population of conformers; rates of interconversion. |

| Solvation Structure | Analysis of the radial distribution function g(r) between solute and solvent atoms. | Preferred location and orientation of solvent molecules around the hydroxyl and chloro- groups. |

Theoretical Insights into Stereoselectivity and Regioselectivity

For a chiral molecule like this compound, predicting the stereochemical outcome of its reactions is paramount. Computational chemistry offers profound insights into the origins of stereoselectivity and regioselectivity. unl.pt By modeling the transition states of competing reaction pathways, the energetically favored path, which leads to the major product, can be identified. youtube.com

In reactions involving the creation of a new stereocenter, computational models can explain why one diastereomer is formed preferentially. For example, in a hypothetical addition reaction to a prochiral ketone, transition state models can be built for the attack on each face of the carbonyl. The calculated energy difference between these transition states can be used to predict the diastereomeric ratio (d.r.) of the products. This approach has been successfully applied to understand stereoselective cyclopropanation reactions and other asymmetric syntheses. unl.ptacs.org DFT calculations have been shown to be particularly useful in elucidating factors that control diastereoselectivity in the synthesis of substituted cyclopropanes. acs.org

Table 5: Illustrative Prediction of Stereoselectivity in a Hypothetical Reaction Reaction: Addition of a nucleophile to a derivative of this compound leading to a new stereocenter.

| Transition State | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-A (leading to Diastereomer A) | DFT (M06-2X/6-311+G(d,p)) | 15.2 | 95:5 (A:B) |

Data is hypothetical, illustrating the predictive power of computational models.

Development of Computational Models for Cyclopropanol Chemistry

The computational study of cyclopropanols and other strained rings requires robust theoretical models that can accurately capture their unique electronic structures and high ring strain energies (RSE). researchgate.netosti.gov Various computational methods have been developed and refined for this purpose.

Molecular Mechanics (MM): Force fields like MM3 and MMFF are parameterized to handle strained systems and can be used for rapid conformational analysis of large sets of molecules. numberanalytics.com

Quantum Mechanics (QM): Semi-empirical methods offer a speed advantage, but DFT and ab initio methods provide higher accuracy for energies and electronic properties. numberanalytics.com High-level correlated methods like G3(MP2) have been used to calculate RSE for a variety of strained rings. researchgate.netosti.gov

Machine Learning (ML): More recently, machine learning potentials, such as AIMNet2, have been developed to predict properties like RSE with quantum chemical accuracy but at a fraction of the computational cost. chemrxiv.org These models are trained on large datasets of quantum chemical calculations and can be used to rapidly screen large numbers of molecules. chemrxiv.org

The development of these models is essential for advancing the rational design of synthetic routes and for understanding the reactivity of complex molecules containing strained rings. chemrxiv.org

Table 6: Overview of Computational Models for Cyclopropane Chemistry

| Computational Model | Primary Application | Strengths | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Conformational searching, large systems | Very fast, good for geometry | Less accurate for energies and electronic properties |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Good balance of accuracy and cost | Choice of functional is critical |

| Composite Methods (e.g., G3, CBS) | High-accuracy energy calculation | "Gold standard" for thermochemistry | Computationally very expensive |

Vi. Applications of 1s 2 3 Chloropropyl Cyclopropanol As a Synthetic Building Block

Role in the Enantioselective Synthesis of Complex Organic Architectures

The cyclopropanol (B106826) moiety can be readily converted into carbonyl compounds through ring-opening reactions. A key transformation is the oxidative ring-opening, which can be mediated by single-electron oxidants like manganese(III) acetate. nih.govnih.gov This process typically involves the oxidation of the cyclopropanol to an oxy-radical, which then undergoes rapid ring-opening to form a β-keto alkyl radical. nih.gov This radical intermediate can be trapped to produce a ketone, a fundamental carbonyl compound. nih.govnih.gov

This ketone functionality serves as a versatile handle for subsequent chemical modifications. Further oxidation of such intermediates can lead to the formation of chiral carboxylic acids. The synthesis of related compounds like 1-(3-chloropropyl)cyclopropane-1-carboxylic acid highlights the accessibility of this functional group within this class of molecules. nih.gov The Kulinkovich reaction is a notable method for preparing 1-substituted cyclopropanols from esters, which underscores the synthetic relationship between these compound classes. organic-chemistry.org

Table 1: Transformation to Carbonyls and Carboxylic Acids

| Starting Material | Key Transformation | Intermediate | Final Product Class |

|---|---|---|---|

| (1S)-2-(3-chloropropyl)cyclopropanol | Oxidative Ring-Opening nih.govnih.gov | β-Keto Radical | Ketone (Carbonyl) |

| Ketone Intermediate | Further Oxidation | - | Carboxylic Acid |

Precursor to Structurally Diverse Heterocyclic Compounds

The unique reactivity of this compound makes it an effective precursor for synthesizing a wide array of heterocyclic compounds. nih.govresearchgate.net Both the cyclopropane (B1198618) ring and the chloropropyl side chain can participate in cyclization reactions to form new ring systems. liverpool.ac.uk The ability to construct cyclopropane-fused heterocycles is particularly valuable, as these structural motifs are found in numerous medicinally important molecules. liverpool.ac.uk

This compound is a viable precursor for the synthesis of substituted tetrahydrofurans and tetrahydropyrans. The synthesis of cyclopropyl-fused tetrahydrofurans has been achieved through the iodocyclization of vinylcyclopropanes, demonstrating a pathway where a cyclopropane derivative can be used to construct the tetrahydrofuran (B95107) ring. otago.ac.nzchemrxiv.orgchemrxiv.org The 3-chloropropyl side chain of the title compound can be chemically modified to an alkene, which could then undergo an intramolecular reaction to form the five-membered tetrahydrofuran ring. nih.gov

Similarly, the synthesis of tetrahydropyrans can be envisioned. For instance, Prins cyclizations of related 3-chlorohomoallylic alcohols with aldehydes have been shown to produce substituted tetrahydropyran-4-ones stereoselectively. researchgate.net This demonstrates that the chloroalkyl functionality can be a key element in the formation of six-membered oxygen-containing heterocycles.

Table 2: Heterocycle Synthesis Pathways

| Target Heterocycle | Key Synthetic Strategy | Relevant Precursor Type |

|---|---|---|

| Tetrahydrofuran | Intramolecular Iodocyclization otago.ac.nzchemrxiv.org | Vinylcyclopropane |

| Tetrahydropyran | Prins Cyclization researchgate.net | Homoallylic Alcohol |

Access to Pyrroloindolones and Related Fused Heterocycles

The synthesis of complex, fused nitrogen-containing heterocycles such as pyrroloindolones can be accessed from cyclopropane-based precursors. Palladium-catalyzed aza-Heck-triggered cascades have been developed to convert N-(pentafluorobenzoyloxy)carbamates into cyclopropane-fused pyrrolidines. liverpool.ac.uk This strategy involves an initial cyclization that generates an alkyl-palladium(II) intermediate, which then undergoes C(sp³)–H palladation to form the cyclopropane ring fused to the newly formed heterocycle. liverpool.ac.uk By modifying the chloropropyl group of this compound into a suitable nitrogen-containing tether, similar cascade reactions could be employed to generate complex fused systems like pyrroloindolones.

A significant application of cyclopropanols is in the rapid synthesis of phenanthridines and oxindoles. nih.govnih.gov Research has demonstrated that the manganese(III)-mediated oxidative ring-opening of cyclopropanols generates a β-keto radical. nih.gov This reactive intermediate can be effectively trapped in tandem radical cyclization processes. nih.gov

Oxindoles : When the β-keto radical is reacted with N-aryl acrylamides, a subsequent radical cyclization and homolytic aromatic substitution sequence leads to the formation of 3,3-disubstituted oxindoles in good to excellent yields. nih.govnih.gov

Phenanthridines : Alternatively, trapping the β-keto radical with biaryl isonitriles initiates a cascade that results in the formation of the polycyclic phenanthridine (B189435) scaffold. nih.govnih.gov

These methods are highly efficient, forming two new carbon-carbon bonds in a single step under mild conditions. nih.gov

Table 3: Synthesis of Phenanthridines and Oxindoles via Radical Cyclization

| Product Type | Radical Acceptor | Key Process | Reference |

|---|---|---|---|

| Oxindole | N-Aryl Acrylamide | Tandem Radical Cyclization nih.gov | nih.govnih.gov |

| Phenanthridine | Biaryl Isonitrile | Tandem Radical Cyclization nih.gov | nih.govnih.gov |

Integration into Natural Product Total Synthesis (as a chiral intermediate)

The cyclopropane ring is a structural feature found in a diverse range of natural products, including terpenoids, fatty acid metabolites, and alkaloids. rsc.orgresearchgate.net These molecules often exhibit significant biological activities. researchgate.net Consequently, the development of synthetic methods to construct chiral cyclopropane-containing molecules is of great interest to chemists. rsc.orgmarquette.edu

This compound serves as a valuable chiral intermediate in the total synthesis of such natural products. researchgate.net Its defined stereochemistry allows for the precise installation of chiral centers that are present in the target molecule. The use of enantiomerically pure cyclopropane derivatives as building blocks is a common and effective strategy in asymmetric synthesis. researchgate.net For example, compounds like Curacin A and the pharmaceutical drug Saxagliptin contain cyclopropane rings and their syntheses often rely on the stereoselective formation of this motif. researchgate.net The availability of versatile chiral synthons like this compound facilitates the efficient and stereocontrolled assembly of these complex natural product architectures. rsc.org

Intermediate in the Synthesis of Scaffolds for Drug Discovery